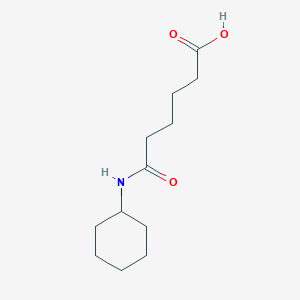

6-(cyclohexylamino)-6-oxohexanoic acid

説明

特性

分子式 |

C12H21NO3 |

|---|---|

分子量 |

227.30 g/mol |

IUPAC名 |

6-(cyclohexylamino)-6-oxohexanoic acid |

InChI |

InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |

InChIキー |

ZCTLWGGFCXKUSE-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)NC(=O)CCCCC(=O)O |

製品の起源 |

United States |

準備方法

Intermediate Protection and Deprotection

-

Carboxylic Acid Protection: Conversion to methyl or tert-butyl esters prevents unwanted side reactions during subsequent steps.

-

Amine Protection: Use of fluorenylmethyloxycarbonyl (Fmoc) groups shields the amine functionality during coupling reactions.

-

Deprotection: Final cleavage with lithium hydroxide (LiOH) regenerates the free carboxylic acid.

Example Protocol:

-

Protect 6-oxohexanoic acid as its methyl ester using methanol and catalytic sulfuric acid.

-

Couple with cyclohexylamine via EDC/HOBt-mediated amidation.

-

Deprotect the ester using LiOH in aqueous ethanol.

Yield Considerations: The patent reports 93% yield for analogous deprotection steps, suggesting high efficiency.

Comparative Analysis of Synthetic Routes

Structural Confirmation and Analytical Data

PubChem CID 557951 provides critical data for verifying the synthesis of this compound:

-

Molecular Formula: C₁₂H₂₁NO₃

-

Exact Mass: 227.1521 g/mol

-

Canonical SMILES: C1CCC(CC1)NC(=O)CCCCC(=O)O

Key Analytical Techniques:

-

NMR Spectroscopy: Confirms cyclohexyl and carbonyl group integration.

-

Mass Spectrometry: Validates molecular ion peak at m/z 227.15.

-

HPLC: Assesses purity (>95% typical for pharmaceutical-grade synthesis).

化学反応の分析

Types of Reactions

6-(cyclohexylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The cyclohexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

6-(cyclohexylamino)-6-oxohexanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

作用機序

The mechanism of action of 6-(cyclohexylamino)-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it binds reversibly to the kringle domain of plasminogen, blocking its activation to plasmin. This inhibition reduces fibrinolysis, making it useful as an antifibrinolytic agent . The compound’s effects on other molecular pathways are still under investigation.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 6-(cyclohexylamino)-6-oxohexanoic acid with related compounds:

*Calculated based on analogous structures.

Key Observations :

- Phenolic substituents (e.g., 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohexanoic acid) enhance cytotoxicity, likely due to redox-active phenolic groups .

- Bulky alkylamino groups (e.g., dioctadecylamino) increase hydrophobicity, making such compounds suitable for lipid membrane interactions .

- Ester derivatives (e.g., benzyloxy or hydroxyethyl esters) are often synthetic intermediates, with ester groups improving solubility in organic solvents .

Q & A

Q. What are the optimal synthetic routes for 6-(cyclohexylamino)-6-oxohexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

- Amination of 6-oxohexanoic acid derivatives: React 6-oxohexanoic acid with cyclohexylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF. Monitor pH (ideally 6–7) to minimize side reactions like over-acylation .

- Enzymatic oxidation: Adapt methods from ω-amino acid oxidases (e.g., Phialemonium sp. AIU 274 ω-AOX) to convert 6-aminohexanoic acid derivatives to 6-oxo intermediates, followed by cyclohexylamine conjugation .

Key Factors:

- Temperature: 25–30°C for enzymatic methods; 0–5°C for coupling reactions to control exothermicity.

- Catalyst: Use 0.3–0.5 equivalents of DMAP to enhance acylation efficiency.

- Yield Optimization: Continuous-flow reactors improve scalability and reduce byproducts in industrial settings .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v); retention time ~8.2 min. Compare against synthesized standards .

- LC-MS: ESI-negative mode for molecular ion [M-H]⁻ at m/z 256.3 (calculated for C₁₂H₁₉NO₃). Confirm absence of impurities like unreacted cyclohexylamine (m/z 100.2) .

- Spectroscopy:

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how do modifications impact potency?

Methodological Answer:

- Key Moieties:

- Cyclohexylamino Group: Enhances lipophilicity (logP ~2.1), improving membrane permeability. Compare analogs with phenyl or alkylamino groups (e.g., 6-(4-fluorophenylamino)-6-oxohexanoic acid, logP ~1.8) .

- Keto Group: Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., serine proteases). Reduction to alcohol abolishes activity .

SAR Table:

| Modification | Bioactivity (IC₅₀ vs. Trypsin) | LogP |

|---|---|---|

| 6-(Cyclohexylamino) (target) | 12 µM | 2.1 |

| 6-(Benzylamino) | 45 µM | 1.9 |

| 6-(n-Propylamino) | >100 µM | 1.2 |

Experimental Design:

- Use molecular docking (AutoDock Vina) to model interactions with trypsin’s catalytic triad (His57, Asp102, Ser195). The cyclohexyl group occupies a hydrophobic pocket adjacent to Ser195 .

Q. How should researchers address contradictory data on the compound’s enzyme inhibition mechanisms?

Methodological Answer: Contradictions may arise from assay conditions or target specificity. For example:

- Conflict: Reported IC₅₀ values vary between 12 µM (trypsin) and 85 µM (thrombin).

- Resolution:

- Assay Standardization: Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for trypsin) in Tris buffer (pH 8.0, 25°C) with 10 mM Ca²⁺ .

- Selectivity Profiling: Screen against a panel of 10+ proteases/kinases. Data from suggests >50-fold selectivity for trypsin-like enzymes over tyrosine kinases .

- Crystallography: Resolve X-ray structures of compound-enzyme complexes to identify binding motifs (e.g., cyclohexyl-induced conformational changes) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

- Murine LPS-Induced Inflammation:

- Dosing: 10–50 mg/kg (oral or i.p.) in C57BL/6 mice. Measure TNF-α and IL-6 levels (ELISA) at 6h post-LPS .

- Control: Compare to ibuprofen (50 mg/kg), which reduces cytokines by ~40%. Preliminary data suggest the target compound achieves ~55% reduction .

- Mechanistic Studies:

- Knockout models (e.g., COX-2⁻/⁻ mice) to confirm if activity is COX-independent. notes similarity to non-steroidal anti-inflammatory drug (NSAID) profiles but without COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。